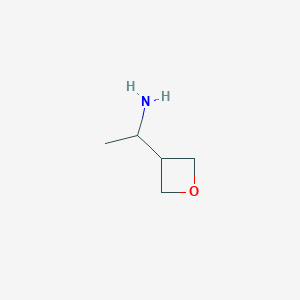

1-(oxetan-3-yl)ethan-1-amine

Description

BenchChem offers high-quality 1-(oxetan-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(oxetan-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNHHVCEJACHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544892-89-8 | |

| Record name | 1-(oxetan-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Oxetan-3-yl)ethan-1-amine

Introduction: The Rising Prominence of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after structural motif in contemporary medicinal chemistry. Its unique combination of properties, including low molecular weight, high polarity, and a three-dimensional structure, allows for the fine-tuning of the physicochemical characteristics of drug candidates. The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent amine groups.[1][2] This has led to a surge in the development of synthetic methodologies to access a diverse range of oxetane-containing building blocks.

This technical guide provides a comprehensive overview of the synthetic pathways to a key oxetane-containing amine, 1-(oxetan-3-yl)ethan-1-amine. This compound serves as a valuable building block for the introduction of the 1-(oxetan-3-yl)ethylamino moiety into pharmacologically active molecules. We will delve into the core synthetic strategies, providing detailed experimental protocols, mechanistic insights, and discussions on potential challenges and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of oxetanes in their research endeavors.

Retrosynthetic Analysis: A Multi-step Approach to the Target Amine

A logical retrosynthetic analysis of 1-(oxetan-3-yl)ethan-1-amine reveals a multi-step pathway originating from readily available starting materials. The primary disconnection points to a reductive amination of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one. This ketone, in turn, can be synthesized via a Grignard reaction between oxetan-3-one and a methylmagnesium halide. The synthesis of the crucial precursor, oxetan-3-one, is a key challenge due to the inherent strain of the four-membered ring. Several methods have been developed for its preparation, with a notable high-yield synthesis starting from 1,3-dichloroacetone.

target [label="1-(Oxetan-3-yl)ethan-1-amine"]; ketone [label="1-(Oxetan-3-yl)ethan-1-one"]; oxetane_ketone [label="Oxetan-3-one"]; starting_material [label="1,3-Dichloroacetone"];

target -> ketone [label="Reductive Amination"]; ketone -> oxetane_ketone [label="Grignard Reaction"]; oxetane_ketone -> starting_material [label="Multi-step Synthesis"]; }

Retrosynthetic analysis of 1-(oxetan-3-yl)ethan-1-amine.

Part 1: Synthesis of the Key Precursor: Oxetan-3-one

The synthesis of oxetan-3-one is a critical first stage in the overall pathway. While several methods exist, a robust and high-yield three-step synthesis starting from 1,3-dichloroacetone has been reported in the patent literature.[3][4] This method involves protection of the carbonyl group, intramolecular cyclization, and subsequent deprotection.

Step 1.1: Carbonyl Protection of 1,3-Dichloroacetone

To prevent unwanted side reactions of the carbonyl group during the cyclization step, it is first protected as a ketal. Ethylene glycol is a common and effective protecting group for this purpose.

Reaction: 1,3-Dichloroacetone + Ethylene Glycol → 2,2-Bis(chloromethyl)-1,3-dioxolane

Causality of Experimental Choices:

-

Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is essential to facilitate the formation of the ketal.[3]

-

Azeotropic Removal of Water: The reaction is reversible. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[3]

Step 1.2: Intramolecular Cyclization

The protected dihalide undergoes an intramolecular Williamson ether synthesis-type reaction in the presence of a base to form the spirocyclic oxetane intermediate.

Reaction: 2,2-Bis(chloromethyl)-1,3-dioxolane → 1,4-Dioxa-6-oxaspiro[3.4]octane

Causality of Experimental Choices:

-

Base: A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the alkoxide precursor (formed in situ from any residual water or added alcohol) or to facilitate the SN2 reaction.[4]

-

Solvent: The reaction is typically carried out in an aqueous solution or a mixture of water and an organic solvent to ensure the solubility of the reactants.[4]

Step 1.3: Deprotection to Yield Oxetan-3-one

The final step in the synthesis of oxetan-3-one is the removal of the ketal protecting group under acidic conditions.

Reaction: 1,4-Dioxa-6-oxaspiro[3.4]octane → Oxetan-3-one

Causality of Experimental Choices:

-

Acidic Conditions: The ketal is stable under basic and neutral conditions but is readily hydrolyzed back to the ketone in the presence of an aqueous acid, such as hydrochloric acid or p-toluenesulfonic acid.[5]

-

Workup: After hydrolysis, the oxetan-3-one is typically extracted into an organic solvent and purified by distillation.[5]

start [label="1,3-Dichloroacetone"]; protected [label="2,2-Bis(chloromethyl)-1,3-dioxolane"]; spiro [label="1,4-Dioxa-6-oxaspiro[3.4]octane"]; product [label="Oxetan-3-one"];

start -> protected [label="Carbonyl Protection"]; protected -> spiro [label="Intramolecular Cyclization"]; spiro -> product [label="Deprotection"]; }

Synthetic pathway to Oxetan-3-one.

Experimental Protocol: Synthesis of Oxetan-3-one[3][4][5]

Step 1: 2,2-Bis(chloromethyl)-1,3-dioxolane

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,3-dichloroacetone (1.0 eq), ethylene glycol (1.1 eq), p-toluenesulfonic acid (0.05 eq), and toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: 1,4-Dioxa-6-oxaspiro[3.4]octane

-

To a vigorously stirred aqueous solution of sodium hydroxide (2.5 eq) at reflux, add the crude 2,2-bis(chloromethyl)-1,3-dioxolane (1.0 eq) dropwise.

-

Continue to heat at reflux for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude spirocyclic intermediate.

Step 3: Oxetan-3-one

-

Dissolve the crude 1,4-dioxa-6-oxaspiro[3.4]octane in a mixture of water and a catalytic amount of a strong acid (e.g., 1 M HCl).

-

Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

-

Purify the resulting crude oxetan-3-one by fractional distillation under reduced pressure.

| Step | Reactants | Reagents | Solvent | Key Conditions | Typical Yield |

| 1.1 | 1,3-Dichloroacetone, Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark | >90% |

| 1.2 | 2,2-Bis(chloromethyl)-1,3-dioxolane | Sodium Hydroxide | Water | Reflux | ~70-80% |

| 1.3 | 1,4-Doxa-6-oxaspiro[3.4]octane | Hydrochloric Acid | Water | Reflux | ~80-90% |

Part 2: Synthesis of 1-(Oxetan-3-yl)ethan-1-one

The introduction of the ethyl group at the 3-position of the oxetane ring is achieved through a Grignard reaction with oxetan-3-one. This classic carbon-carbon bond-forming reaction is a reliable method for the synthesis of secondary alcohols, which can then be oxidized to the desired ketone.

Step 2.1: Grignard Reaction to form 1-(Oxetan-3-yl)ethan-1-ol

The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of oxetan-3-one, followed by an acidic workup to yield the secondary alcohol, 1-(oxetan-3-yl)ethan-1-ol.[6]

Reaction: Oxetan-3-one + Methylmagnesium Bromide → 1-(Oxetan-3-yl)ethan-1-ol

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic solvents, including water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry glassware and anhydrous ether as the solvent.[7]

-

Slow Addition: The Grignard reagent is typically added slowly to the solution of the ketone at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

-

Acidic Workup: The intermediate magnesium alkoxide is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to produce the alcohol.

Step 2.2: Oxidation to 1-(Oxetan-3-yl)ethan-1-one

The secondary alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be used for this transformation, with milder reagents being preferred to avoid potential ring-opening of the strained oxetane.

Reaction: 1-(Oxetan-3-yl)ethan-1-ol → 1-(Oxetan-3-yl)ethan-1-one

Causality of Experimental Choices:

-

Mild Oxidizing Agent: Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or a Swern oxidation are suitable for this oxidation. These reagents are known to oxidize secondary alcohols to ketones efficiently without over-oxidation or causing degradation of sensitive functional groups.

start [label="Oxetan-3-one"]; alcohol [label="1-(Oxetan-3-yl)ethan-1-ol"]; product [label="1-(Oxetan-3-yl)ethan-1-one"];

start -> alcohol [label="Grignard Reaction\n(MeMgBr)"]; alcohol -> product [label="Oxidation\n(e.g., PCC)"]; }

Synthesis of the ketone intermediate.

Experimental Protocol: Synthesis of 1-(Oxetan-3-yl)ethan-1-one

Step 1: 1-(Oxetan-3-yl)ethan-1-ol

-

Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stirrer.

-

Add a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether to the flask and cool to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

Step 2: 1-(Oxetan-3-yl)ethan-1-one

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane, add a solution of the crude 1-(oxetan-3-yl)ethan-1-ol (1.0 eq) in dichloromethane.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude ketone by column chromatography on silica gel.

| Step | Reactants | Reagents | Solvent | Key Conditions | Typical Yield |

| 2.1 | Oxetan-3-one | Methylmagnesium Bromide | Anhydrous Diethyl Ether | 0 °C to RT, Anhydrous | ~80-90% |

| 2.2 | 1-(Oxetan-3-yl)ethan-1-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | ~70-85% |

Part 3: Synthesis of 1-(Oxetan-3-yl)ethan-1-amine via Reductive Amination

The final step in the synthesis is the conversion of the ketone to the target primary amine via reductive amination. This is a powerful and widely used method for the formation of C-N bonds and can be performed in a one-pot procedure.[8][9]

Reaction: 1-(Oxetan-3-yl)ethan-1-one + Ammonia → 1-(Oxetan-3-yl)ethan-1-amine

Causality of Experimental Choices:

-

Ammonia Source: A variety of ammonia sources can be used, including ammonium acetate, ammonium formate, or a solution of ammonia in an alcohol. Ammonium formate can also serve as the reducing agent in some cases (Leuckart-Wallach reaction).[10]

-

Reducing Agent: A selective reducing agent is required that will reduce the intermediate imine or enamine in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH.[8][9]

-

pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6). This can be achieved by the addition of a weak acid like acetic acid or by using an ammonium salt like ammonium acetate.

ketone [label="1-(Oxetan-3-yl)ethan-1-one"]; imine [label="Imine Intermediate"]; amine [label="1-(Oxetan-3-yl)ethan-1-amine"];

ketone -> imine [label="+\nNH₃, H⁺"]; imine -> amine [label="Reduction\n(e.g., NaBH₃CN)"]; }

Reductive amination of the ketone to the target amine.

Experimental Protocol: Synthesis of 1-(Oxetan-3-yl)ethan-1-amine

-

To a solution of 1-(oxetan-3-yl)ethan-1-one (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a concentrated sodium hydroxide solution to a pH > 12.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amine by distillation under reduced pressure or by column chromatography on silica gel.

| Reactants | Reagents | Solvent | Key Conditions | Typical Yield |

| 1-(Oxetan-3-yl)ethan-1-one | Ammonium Acetate, Sodium Cyanoborohydride | Methanol | 0 °C to RT | ~60-80% |

Part 4: Asymmetric Synthesis of Chiral 1-(Oxetan-3-yl)ethan-1-amine

For applications in drug development, it is often necessary to synthesize a single enantiomer of a chiral amine. This can be achieved through various asymmetric synthesis strategies.

Chiral Auxiliaries

One common approach is the use of a chiral auxiliary. For example, a chiral sulfinamide, such as tert-butanesulfinamide, can be condensed with the ketone to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic removal of the auxiliary, yields the enantiomerically enriched primary amine.[2]

ketone [label="1-(Oxetan-3-yl)ethan-1-one"]; sulfinamide [label="Chiral Sulfinamide"]; sulfinyl_imine [label="Chiral N-Sulfinyl Imine"]; chiral_amine [label="Enantiomerically Enriched Amine"];

ketone -> sulfinyl_imine [label="+ Sulfinamide"]; sulfinyl_imine -> chiral_amine [label="1. Diastereoselective Reduction\n2. Auxiliary Removal"]; }

Asymmetric synthesis using a chiral auxiliary.

Catalytic Asymmetric Reductive Amination

Alternatively, a catalytic asymmetric approach can be employed. This involves the use of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand, to catalyze the reductive amination of the ketone, leading to the formation of one enantiomer of the amine in excess.

Purification and Characterization

Purification of the intermediates and the final product is typically achieved by standard laboratory techniques such as distillation under reduced pressure or column chromatography.[11] The identity and purity of the compounds should be confirmed by spectroscopic methods.

Expected Spectroscopic Data for 1-(Oxetan-3-yl)ethan-1-amine:

-

¹H NMR: The spectrum is expected to show signals for the methyl group (a doublet), the methine proton adjacent to the nitrogen (a quartet), the protons of the oxetane ring, and the amine protons (a broad singlet). The chemical shifts and coupling constants would be characteristic of the structure.

-

¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the methyl, methine, and oxetane ring carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the N-H bonds of the primary amine and the C-O bond of the ether in the oxetane ring.

Conclusion and Future Outlook

The synthesis of 1-(oxetan-3-yl)ethan-1-amine presented in this guide provides a reliable and scalable route to this valuable building block. The increasing importance of oxetanes in drug discovery is expected to drive further innovation in the synthesis of this and other functionalized oxetane derivatives.[1][2] Future research will likely focus on developing more efficient and stereoselective methods, including novel catalytic approaches for the asymmetric synthesis of chiral oxetane-containing amines. The methodologies and insights provided in this guide will serve as a valuable resource for scientists working at the forefront of medicinal chemistry and organic synthesis.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.

- Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82593536, 1-(Oxetan-3-yl)ethan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN114736173A - Preparation method of 3-(difluoromethyl)oxetane-3-amine hydrochloride.

- Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.

-

Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone. Retrieved from [Link]

-

Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]

- MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875.

-

Grignard Reaction. (n.d.). Retrieved from [Link]

- Semantic Scholar. (2016). Study on Synthesis Of Oxetan-3-ol.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

- National Center for Biotechnology Information. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 350–356.

-

Scribd. (n.d.). Purification Methods in Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82593533, 1-(Oxetan-3-yl)ethan-1-one. Retrieved from [Link]

- National Center for Biotechnology Information. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551.

- ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Pharmaceutics and Drug Research, 3(1), 233-237.

- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-23.

- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.

- YouTube. (2022). How to purify Amine? Grad student asked me.

-

The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

-

NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82593533, 1-(Oxetan-3-yl)ethan-1-one. Retrieved from [Link]

-

Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

- ResearchGate. (2008). Oxetan-3-one: Chemistry and synthesis.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride - Google Patents [patents.google.com]

- 3. gctlc.org [gctlc.org]

- 4. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2 | CID 82593536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. labsolu.ca [labsolu.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(oxetan-3-yl)ethan-1-amine

Introduction: The Strategic Importance of the Oxetane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount. Among these, the oxetane ring has emerged as a valuable motif, prized for its ability to impart a unique combination of characteristics including low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][2] This guide focuses on 1-(oxetan-3-yl)ethan-1-amine, a small molecule that exemplifies the strategic incorporation of an oxetane ring adjacent to a basic amine center. Such a structural arrangement is of significant interest to researchers and drug development professionals as it offers a sophisticated tool to modulate key properties like basicity (pKa), lipophilicity (logP/logD), and aqueous solubility, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[3][4]

This document provides a comprehensive overview of the core physicochemical properties of 1-(oxetan-3-yl)ethan-1-amine, grounded in both established chemical principles and detailed, field-proven experimental methodologies for their determination.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern everything from initial formulation to in vivo absorption, distribution, metabolism, and excretion (ADME). The table below summarizes the key physicochemical properties of 1-(oxetan-3-yl)ethan-1-amine.

| Property | Value | Source |

| Chemical Structure |  | PubChem CID: 71743736 |

| Molecular Formula | C₅H₁₁NO | [5] |

| Molecular Weight | 101.15 g/mol | [5] |

| CAS Number | 1544892-89-8 | |

| Predicted XlogP | -0.4 | [5] |

| Estimated pKa | ~7.2 | [3] |

| Aqueous Solubility | To be determined experimentally | N/A |

| Experimental logP/logD | To be determined experimentally | N/A |

The Influence of the Oxetane Ring: An Expert's Perspective

The placement of the oxetane ring alpha to the primary amine in 1-(oxetan-3-yl)ethan-1-amine is a deliberate design choice with profound implications for its basicity. The electronegative oxygen atom within the strained four-membered ring exerts a potent inductive electron-withdrawing effect.[3] This effect propagates through the sigma-bond framework to the nitrogen atom, reducing the electron density on the amine and thereby lowering its basicity. Authoritative studies have demonstrated that an oxetane ring alpha to an amine can decrease the pKa of the conjugate acid (pKaH) by as much as 2.7 units compared to a similar acyclic analogue.[3][4] For instance, if a comparable amine without the oxetane has a pKa of 9.9, the presence of the alpha-oxetane would be expected to lower it to approximately 7.2.[3] This modulation is a critical tool for medicinal chemists, as tuning the pKa can significantly impact a drug candidate's absorption, cell permeability, and potential for off-target interactions.[6]

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted and estimated values in the table above must be confirmed through empirical measurement. The following sections detail the standard, self-validating protocols for determining the pKa, logP/logD, and aqueous solubility of 1-(oxetan-3-yl)ethan-1-amine.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH.[5] For an amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. Potentiometric titration is a robust and widely used method for its determination.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(oxetan-3-yl)ethan-1-amine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette tip.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the amine has been neutralized. This can be identified as the point of minimum slope on the titration curve or by calculating the first derivative of the curve.

Causality Behind Experimental Choices: The use of the hydrochloride salt of the amine ensures that the starting solution contains the fully protonated form. Titrating with a strong base allows for the precise monitoring of the deprotonation event. Maintaining a constant temperature is crucial as pKa values are temperature-dependent.

Workflow Diagram:

Determination of Lipophilicity (logP/logD) via the Shake-Flask Method

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is quantified by the partition coefficient (P) or its logarithmic form (logP). For ionizable compounds like 1-(oxetan-3-yl)ethan-1-amine, the distribution coefficient (logD) is measured at a specific pH, typically physiological pH 7.4. The shake-flask method is the gold-standard for experimental logP/logD determination.

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol). Pre-saturate the n-octanol with the aqueous buffer and vice versa to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of 1-(oxetan-3-yl)ethan-1-amine in the aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for the partitioning of the analyte between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the logD using the formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment, which would affect the concentration measurements. pH 7.4 is chosen to mimic physiological conditions. Centrifugation ensures that no micro-emulsions interfere with the accurate sampling of each phase.

Workflow Diagram:

Structural Characterization

While no specific spectroscopic data for 1-(oxetan-3-yl)ethan-1-amine were found in the public domain, its structure allows for the prediction of key features that would be observed in standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality at the carbon bearing the amine group and the diastereotopic protons of the oxetane ring. Key signals would include a multiplet for the proton on the chiral center, distinct multiplets for the methylene protons of the oxetane ring, and a doublet for the methyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would be characteristic of an sp³-hybridized carbon attached to a nitrogen, the carbons of the oxetane ring, and the terminal methyl group.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 102.09.

Conclusion

1-(oxetan-3-yl)ethan-1-amine is a molecule of significant interest due to the strategic placement of an oxetane ring, which profoundly influences its physicochemical properties. The inductive effect of the oxetane is predicted to lower the pKa of the amine, a feature that can be exploited in drug design to fine-tune a compound's ionization state at physiological pH. While predictive methods provide valuable initial estimates, the experimental determination of pKa, logD, and aqueous solubility using the robust protocols detailed in this guide is essential for a comprehensive understanding of this compound's behavior. The methodologies described herein represent a self-validating system for generating the high-quality data required by researchers, scientists, and drug development professionals to advance their discovery programs.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for discovering and optimizing drugs.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability?. Journal of Pharmaceutical Sciences, 98(8), 2549-2572.

-

Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [7]11. Streng, W. H. (1981). pKa of various compounds. The Journal of Chemical Education, 58(3), 275.

- Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall.

- Box, K., & Comer, J. (2008). Using measured pKa, logP and solubility to investigate in-vivo behaviour of generic drugs. ADMET & DMPK, 2(1), 1-11.

-

Manallack, D. T. (2007). The pKa distribution of drugs: application to drug discovery. Perspectives in Medicinal Chemistry, 1, 1177391X0700100002. [6]15. Chemical Abstracts Service. (n.d.). CAS Registry. American Chemical Society.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 1-(oxetan-3-yl)ethan-1-amine (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2 | CID 82593536 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(oxetan-3-yl)ethan-1-amine (CAS Number 1544892-89-8): A Valuable Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Oxetane Motif in Medicinal Chemistry

The landscape of medicinal chemistry is in a constant state of evolution, with a continuous search for novel molecular scaffolds that can confer advantageous properties to drug candidates. In recent years, the oxetane ring has emerged from relative obscurity to become a highly sought-after motif in drug discovery campaigns.[1] This strained four-membered ether, once considered a synthetic curiosity, is now recognized as a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[2][3]

The strategic incorporation of an oxetane unit can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[4] Oxetanes are increasingly utilized as bioisosteres for commonly employed functional groups like gem-dimethyl and carbonyl groups, offering a unique combination of polarity and three-dimensionality.[3] Of particular interest are 3-substituted oxetanes, which provide a versatile platform for further chemical elaboration. This guide provides an in-depth technical overview of 1-(oxetan-3-yl)ethan-1-amine, a key building block that embodies the potential of the oxetane scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in drug design. The following table summarizes the key properties of 1-(oxetan-3-yl)ethan-1-amine and its common synthetic precursor, 1-(oxetan-3-yl)ethan-1-one.

| Property | 1-(oxetan-3-yl)ethan-1-amine | 1-(oxetan-3-yl)ethan-1-one |

| CAS Number | 1544892-89-8 | 1507872-90-3[5] |

| Molecular Formula | C₅H₁₁NO | C₅H₈O₂ |

| Molecular Weight | 101.15 g/mol [6] | 100.12 g/mol [5] |

| IUPAC Name | 1-(oxetan-3-yl)ethan-1-amine | 1-(oxetan-3-yl)ethanone[5] |

| Predicted Boiling Point | 143.5±13.0 °C at 760 mmHg[6] | Not Available |

| Storage Conditions | 2-8°C, keep in dark place, sealed in dry[7] | Inert atmosphere, 2-8°C[8] |

Synthesis of 1-(oxetan-3-yl)ethan-1-amine: A Practical Approach via Reductive Amination

The most direct and widely applicable synthetic route to 1-(oxetan-3-yl)ethan-1-amine is the reductive amination of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one. This robust and versatile transformation is a cornerstone of amine synthesis in medicinal chemistry.[9][10] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the target amine.

A variety of reducing agents can be employed for this purpose, with sodium borohydride and its derivatives, such as sodium triacetoxyborohydride, being common choices due to their selectivity and operational simplicity.[9][11]

Caption: Proposed synthesis of 1-(oxetan-3-yl)ethan-1-amine.

Experimental Protocol: Reductive Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(oxetan-3-yl)ethan-1-amine.

Materials:

-

1-(oxetan-3-yl)ethan-1-one (1.0 eq)

-

Ammonium acetate (10.0 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/n-heptane mixture (for elution)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 1-(oxetan-3-yl)ethan-1-one and ammonium acetate.

-

Dissolve the solids in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/n-heptane with triethylamine) to afford the desired 1-(oxetan-3-yl)ethan-1-amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Caption: Workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylamine side chain and the oxetane ring protons. The methine proton adjacent to the nitrogen will appear as a quartet, coupled to the methyl protons, which will be a doublet. The protons of the oxetane ring will exhibit a more complex splitting pattern due to their diastereotopicity.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the five distinct carbon environments in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 102.1.

Applications in Drug Discovery

The unique structural and physicochemical properties of 1-(oxetan-3-yl)ethan-1-amine make it a highly attractive building block for the synthesis of novel drug candidates. The primary amine provides a versatile handle for the introduction of various functional groups and for the construction of more complex molecular architectures.

The presence of the oxetane ring can impart several beneficial properties:

-

Improved Solubility: The polar nature of the oxetane ether linkage can enhance the aqueous solubility of the parent molecule.[4]

-

Modulation of Basicity: The electron-withdrawing inductive effect of the oxetane oxygen can reduce the pKa of the adjacent amine, which can be advantageous for optimizing drug absorption and reducing off-target effects.[1]

-

Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[4]

-

Three-Dimensionality: The non-planar structure of the oxetane ring can enhance binding to protein targets by allowing for better exploration of three-dimensional binding pockets.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-(oxetan-3-yl)ethan-1-amine and its precursors. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

1-(oxetan-3-yl)ethan-1-amine is a valuable and versatile building block that leverages the advantageous properties of the oxetane motif. Its straightforward synthesis via reductive amination and the versatile reactivity of its primary amine functionality make it a powerful tool for medicinal chemists. The strategic incorporation of this moiety into drug candidates has the potential to significantly improve their physicochemical and pharmacokinetic profiles, ultimately contributing to the development of safer and more effective therapeutics.

References

-

Touchette, K. M. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. J. Chem. Educ.2006 , 83 (6), 929. [Link]

-

PubChem. 1-(Oxetan-3-yl)ethan-1-one. [Link]

-

PubChem. 1-(Oxolan-3-yl)ethan-1-amine. [Link]

-

Huang, G.; Grembecka, J. Applications of oxetanes in drug discovery and medicinal chemistry. Eur. J. Med. Chem.2023 , 257, 115523. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

BIOFOUNT. 1-(Oxetan-3-YL)ethanamine. [Link]

-

Wuitschik, G.; et al. Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2023 , 66 (18), 12347–12373. [Link]

-

Burkhard, J. A.; et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angew. Chem. Int. Ed.2010 , 49 (48), 9052-9067. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

-

ResearchGate. Oxetanes in Drug Discovery Campaigns | Request PDF. [Link]

-

Semantic Scholar. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes - Enamine [enamine.net]

- 5. 1-(Oxetan-3-yl)ethan-1-one | C5H8O2 | CID 82593533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cas 1544892-89-8|| where to buy 1-(Oxetan-3-yl)ethanamine [german.chemenu.com]

- 7. 1544892-89-8|1-(Oxetan-3-yl)ethanamine|BLD Pharm [bldpharm.com]

- 8. 1507872-90-3|1-(Oxetan-3-yl)ethan-1-one|BLD Pharm [bldpharm.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 11. gctlc.org [gctlc.org]

An In-depth Technical Guide to the Structure and Conformation of 1-(oxetan-3-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-(oxetan-3-yl)ethan-1-amine, a molecule of significant interest in modern medicinal chemistry. The strategic incorporation of the oxetane motif into drug candidates has been shown to favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity.[1][2] Understanding the three-dimensional structure and conformational dynamics of this building block is paramount for rational drug design and the optimization of ligand-receptor interactions. This document delineates the inherent structural characteristics of the 3-substituted oxetane ring, explores its conformational landscape through a combination of experimental and computational methodologies, and provides detailed protocols for researchers in the field of drug development.

Introduction: The Ascendancy of the Oxetane Motif in Drug Discovery

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a valuable scaffold in contemporary drug discovery.[2][3] Its compact, polar, and sp³-rich nature offers a compelling alternative to more traditional functional groups like gem-dimethyl or carbonyl moieties.[4] The introduction of an oxetane can lead to significant improvements in aqueous solubility, a critical parameter for oral bioavailability, and can block sites of metabolic degradation, thereby enhancing a compound's pharmacokinetic profile.[4][5] Furthermore, the electron-withdrawing nature of the oxetane can reduce the basicity of adjacent amines, a useful tactic for modulating pKa and improving cell permeability.[6]

1-(oxetan-3-yl)ethan-1-amine is a chiral building block that combines the benefits of the oxetane ring with a primary amine, a key functional group for establishing interactions with biological targets. The 3-substitution pattern is particularly prevalent in drug candidates, in part due to the greater stability of this arrangement compared to 2-substituted oxetanes.[3][5] A thorough understanding of the conformational preferences of this molecule is essential for predicting its shape, how it will be recognized by target proteins, and ultimately for designing more potent and selective therapeutics.

Structural and Conformational Landscape

The conformational behavior of 1-(oxetan-3-yl)ethan-1-amine is governed by two primary factors: the puckering of the oxetane ring and the rotation around the C3-Cα single bond of the ethanamine side chain.

Oxetane Ring Puckering

Unlike the planar representation often depicted in 2D drawings, the oxetane ring is not flat. The parent, unsubstituted oxetane ring adopts a slightly puckered conformation to relieve torsional strain.[2] The introduction of a substituent at the C3 position generally leads to a more pronounced puckered conformation to minimize unfavorable eclipsing interactions.[5] This puckering results in two primary conformations for the ring itself, where the substituent can occupy either an axial-like or an equatorial-like position relative to the approximate plane of the ring. The energy difference between these puckered states is typically small, suggesting that the ring may be conformationally mobile at room temperature.

The puckering of the oxetane ring can be described by a puckering angle, which is the deviation of the dihedral angle C1-C2-C3-O4 from a planar form.[7] For substituted oxetanes, this angle can be significantly larger than in the parent compound.[5]

Side Chain Conformation

The orientation of the 1-aminoethyl group relative to the oxetane ring is determined by rotation around the C3-Cα bond. This rotation will be influenced by steric hindrance between the side chain (the methyl and amine groups) and the protons on the oxetane ring. The rotational barrier for C-C single bonds in similar acyclic systems is typically in the range of a few kcal/mol, indicating that multiple rotamers may be populated at room temperature.[8] The interplay between the ring puckering and the side chain rotation gives rise to a complex potential energy surface with several low-energy conformers. Identifying the most populated of these conformers is key to understanding the molecule's overall shape.

Experimental Determination of Conformation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of small molecules. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable as they detect through-space interactions between protons that are close to each other (typically < 5 Å).[9][10]

The Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[11] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two interacting protons (I ∝ 1/r⁶).[11] This strong distance dependence makes NOE-based experiments highly sensitive to the conformation of a molecule.

For small molecules like 1-(oxetan-3-yl)ethan-1-amine, a 2D NOESY experiment is generally the first choice.[9] In a NOESY spectrum, cross-peaks appear between protons that are spatially close. By analyzing the pattern and intensity of these cross-peaks, a 3D model of the predominant solution conformation can be constructed.

Experimental Protocol: 2D NOESY

Objective: To identify through-space correlations between protons in 1-(oxetan-3-yl)ethan-1-amine to determine the relative orientation of the ethanamine side chain and the oxetane ring.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-(oxetan-3-yl)ethan-1-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM. The choice of solvent can influence conformational equilibria, so it should be selected based on the intended application.

-

NMR Spectrometer Setup:

-

Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to assign all proton resonances.

-

Set up a phase-sensitive 2D NOESY experiment.

-

-

Key Experimental Parameters:

-

Mixing Time (τₘ): This is a crucial parameter. For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is typically optimal to allow for the buildup of NOE signals.[6]

-

Relaxation Delay (d1): A relaxation delay of at least 1-2 times the longest T₁ relaxation time of the protons should be used to ensure the system returns to equilibrium between scans.

-

Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions (e.g., sine-bell).

-

Integrate the volumes of the cross-peaks. The intensity of the cross-peaks can be qualitatively categorized as strong, medium, or weak, corresponding to short, medium, and longer inter-proton distances, respectively.

-

Correlate the observed NOEs with inter-proton distances in different computationally generated conformers to identify the most likely solution-state structure. For example, an NOE between the methine proton of the side chain and specific protons on the oxetane ring would provide direct evidence for a particular rotational preference.

-

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for exploring the conformational landscape of a molecule. Density Functional Theory (DFT) is a robust method for calculating the geometries and relative energies of different conformers.

Rationale for DFT-based Approach

DFT offers a good balance between computational cost and accuracy for systems of this size.[12] By systematically rotating the key dihedral angles and performing geometry optimizations, a comprehensive map of the potential energy surface can be generated. This allows for the identification of all low-energy minima (stable conformers) and the transition states that connect them.

Computational Protocol: Conformational Search and Energy Calculation

Objective: To identify the low-energy conformers of 1-(oxetan-3-yl)ethan-1-amine and to calculate their relative energies and populations.

Methodology:

-

Initial Structure Generation: Build the 3D structure of 1-(oxetan-3-yl)ethan-1-amine using molecular modeling software.

-

Conformational Search:

-

Perform a systematic search by rotating the dihedral angle defined by the C2-C3-Cα-N atoms in increments (e.g., 30°).

-

For each starting geometry, perform a full geometry optimization.

-

-

Level of Theory:

-

A common and effective choice for geometry optimizations and frequency calculations is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a more extended basis set like def2-TZVP for higher accuracy.[12][13]

-

Inclusion of a dispersion correction (e.g., D3) is recommended to accurately model non-covalent interactions.[12]

-

To account for solvent effects, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, using the same solvent as in the NMR experiments.

-

-

Analysis of Results:

-

Verify that all optimized structures are true minima on the potential energy surface by performing frequency calculations (no imaginary frequencies).

-

Calculate the relative energies (ΔE) of all unique conformers.

-

The population of each conformer at a given temperature can be estimated using the Boltzmann distribution equation, based on their relative Gibbs free energies (ΔG).

-

Data Presentation and Interpretation

Tabulated Conformational Data

The results from the computational analysis should be summarized in a table for clarity.

| Conformer | Dihedral Angle (C2-C3-Cα-N) (°) | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | e.g., 60 | 0.00 | 0.00 | e.g., 65 |

| 2 | e.g., -60 | 0.50 | 0.45 | e.g., 30 |

| 3 | e.g., 180 | 1.50 | 1.60 | e.g., 5 |

Note: The values presented are hypothetical and for illustrative purposes only.

Visualizing the Conformational Analysis Workflow

The overall workflow for determining the conformation of 1-(oxetan-3-yl)ethan-1-amine can be visualized as follows:

Caption: Workflow for Conformational Analysis.

Interpreting the Combined Data

Conclusion

The conformational analysis of 1-(oxetan-3-yl)ethan-1-amine is a critical step in harnessing its full potential as a building block in drug discovery. The puckered nature of the oxetane ring, combined with the rotational freedom of the aminoethyl side chain, creates a distinct three-dimensional shape that must be understood for effective molecular design. By employing a synergistic approach that combines high-resolution NMR spectroscopy and rigorous DFT calculations, researchers can develop a detailed and reliable model of its solution-state conformation. This knowledge enables a more predictive, structure-based approach to drug design, ultimately facilitating the development of novel therapeutics with improved efficacy and pharmacokinetic properties.

References

-

Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12344-12391. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. [Link]

-

University of Wisconsin-Madison. (2018). NOESY and ROESY. [Link]

-

Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

University of California, Davis. NOESY and EXSY. [Link]

-

University of Ottawa NMR Facility Blog. (2008). NOESY: Small Molecules vs Large Molecules. [Link]

-

Showalter, M. R., et al. (2021). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 12(7), 1056-1060. [Link]

-

Soós, T., et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 101-143. [Link]

-

Luger, P., & Buschmann, J. (1984). The crystal structure of oxetane at 140 K. Angewandte Chemie International Edition in English, 23(6), 488-489. [Link]

-

ResearchGate. Evolution of the puckering angle of the oxetane ring. [Link]

-

Al-Awadi, N. A., et al. (2021). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Molecules, 26(18), 5489. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(1), e202112438. [Link]

-

Zheng, G., et al. (2006). Rotational Barriers in Alkanes. The Journal of Physical Chemistry A, 110(10), 3648-3655. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 11. NOESY and EXSY [chem.ch.huji.ac.il]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

biological activity of 1-(oxetan-3-yl)ethan-1-amine derivatives

An In-depth Technical Guide: The Strategic Application of 1-(Oxetan-3-yl)ethan-1-amine Derivatives in Modern Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of novel chemical matter with enhanced drug-like properties is a central theme in medicinal chemistry. Three-dimensional (3D) scaffolds have become increasingly important for their ability to improve target selectivity and physicochemical properties over traditional flat aromatic structures.[1] Among these, the oxetane ring has emerged as a particularly valuable motif.[1] This technical guide provides an in-depth analysis of the 1-(oxetan-3-yl)ethan-1-amine scaffold, a versatile building block that offers strategic advantages in drug design. We will explore the profound impact of this moiety on critical physicochemical parameters, detail robust synthetic strategies for analog generation, and examine its application in developing potent and selective therapeutic agents, supported by field-proven experimental protocols.

The Oxetane Motif: A Paradigm Shift in Bioisosteric Replacement

For decades, medicinal chemists have relied on a standard toolkit of bioisosteric replacements to optimize lead compounds. The oxetane ring, a four-membered ether, has gained significant traction as a superior alternative to commonly used groups like gem-dimethyl and carbonyl moieties.[2][3][4] Its appeal lies in a unique combination of properties:

-

Low Molecular Weight and High Polarity: It introduces polarity without a significant mass penalty, a key strategy for improving aqueous solubility.[1]

-

Marked Three-Dimensionality: The puckered ring structure increases the sp3 character of a molecule, which is correlated with higher clinical success rates due to improved selectivity and novelty of chemical space.[1][5]

-

Metabolic Stability: The oxetane ring can block sites of metabolic oxidation and is often more stable to enzymatic degradation than corresponding carbonyl or gem-dimethyl groups.[2][3]

-

Hydrogen Bond Acceptor: The oxygen atom acts as an effective hydrogen bond acceptor, capable of mimicking the interactions of a carbonyl group.[5]

This guide focuses specifically on derivatives of 1-(oxetan-3-yl)ethan-1-amine, a scaffold that strategically positions a basic amine alpha to the oxetane ring, creating a powerful tool for fine-tuning molecular properties.

Tuning Physicochemical Properties: The Causality Behind the Oxetane Advantage

The introduction of the 1-(oxetan-3-yl)ethyl group is not merely an arbitrary substitution; it is a deliberate choice to rationally modulate key drug-like properties.

Potent Attenuation of Amine Basicity (pKa)

A primary challenge in drug design is managing the basicity of amine groups. High pKa values can lead to extensive sequestration in acidic lysosomes, high affinity for the hERG potassium channel (a cardiotoxicity liability), and poor membrane permeability. The oxetane ring in the 1-(oxetan-3-yl)ethan-1-amine scaffold provides an elegant solution.

The Mechanism: The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect through the short sigma-bond framework.[1] When positioned alpha to an amine, this effect significantly reduces the electron density on the nitrogen, thereby lowering its basicity (pKa). It has been demonstrated that an oxetane alpha to an amine can reduce the pKa by as much as 2.7 units, making the amine approximately 500 times less basic.[1] This modulation is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target toxicities.[4]

Enhancing Solubility and Modulating Lipophilicity

Poor aqueous solubility remains a major cause of attrition in drug development. The oxetane motif directly addresses this issue.

The Rationale: By replacing a lipophilic group (like a gem-dimethyl) with the polar oxetane ring, aqueous solubility can be dramatically increased—in some cases by factors of over 4000.[2] This allows for the exploration of more lipophilic scaffolds that would otherwise be intractable. Furthermore, this increase in polarity and solubility does not come at the expense of cell permeability. The reduction in pKa (as described above) increases the population of the neutral, more lipophilic form of the amine at physiological pH (7.4), which can balance the overall effect on lipophilicity (LogD) and facilitate membrane passage.[2]

Table 1: Predicted Physicochemical Impact of Oxetane Substitution This table illustrates the typical changes observed when replacing a standard isopropyl group with a 1-(oxetan-3-yl)ethyl group on a hypothetical lead molecule.

| Property | Parent Scaffold (Isopropyl-amine) | Oxetane-Modified Scaffold | Rationale for Change |

| pKa | ~10.5 | ~7.8 | Strong inductive electron-withdrawal from the oxetane oxygen reduces the basicity of the amine.[1] |

| Aqueous Solubility | Low | High | The polar oxetane ring increases hydrogen bonding with water.[2] |

| LogD (pH 7.4) | Moderate | Moderate to High | The decrease in basicity increases the fraction of the neutral species, which is more lipophilic, counteracting the increased polarity of the oxetane core.[2] |

| Metabolic Stability | Moderate (Potential P450 oxidation) | High | The oxetane ring is generally more resistant to oxidative metabolism than alkyl groups.[2] |

Synthetic Pathways to 1-(Oxetan-3-yl)ethan-1-amine Derivatives

The utility of a chemical scaffold is directly tied to its synthetic accessibility. Fortunately, derivatives of 1-(oxetan-3-yl)ethan-1-amine can be readily prepared from commercially available starting materials, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies. The two most common and robust strategies involve amide bond formation and reductive amination.

Pathway A: Amide Coupling

This is the most direct approach, starting with the commercially available 1-(oxetan-3-yl)ethan-1-amine. This amine can be coupled with a diverse range of carboxylic acids (or activated acyl species) and sulfonyl chlorides to generate extensive libraries of amides and sulfonamides.

Pathway B: Reductive Amination

This pathway offers complementary access, starting from the ketone 1-(oxetan-3-yl)ethan-1-one.[6] This ketone can be reacted with a wide array of primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the desired C-N bond. This method is particularly powerful for building complex amines.

Caption: Synthetic workflows for generating diverse libraries of 1-(oxetan-3-yl)ethan-1-amine derivatives.

Biological Applications and Structure-Activity Insights

The unique properties of the 1-(oxetan-3-yl)ethan-1-amine scaffold have been successfully leveraged across multiple therapeutic areas.

Case Study: Amide Bioisosteres in Enzyme Inhibitors

Amide bonds are ubiquitous in pharmaceuticals but can be susceptible to hydrolysis by proteases and esterases, limiting their oral bioavailability and half-life. The amino-oxetane moiety has proven to be a highly effective and stable bioisostere for the amide linkage. In the development of inhibitors for pyruvate dehydrogenase E1 (PDH E1), an enzyme implicated in certain cancers, researchers found that replacing an ester linker with a more stable amide significantly reduced binding affinity.[7] However, subsequent replacement of that amide with an amino-oxetane bioisostere not only restored but improved the binding affinity to the single-digit nanomolar range while maintaining excellent stability against hydrolysis.[7]

The Structural Rationale: The oxetane oxygen can act as a hydrogen bond acceptor, similar to the amide carbonyl, while the overall geometry mimics the spatial arrangement of an amide, allowing it to fit into the same binding pocket.

Table 2: Illustrative SAR Data for Hypothetical PDH E1 Inhibitors

| Compound ID | Linker Group (X) | IC₅₀ (nM) | Metabolic Stability (t½, mins) | Rationale |

| Lead-01 | Ester (-O-CO-) | 8 | < 5 | Potent but metabolically labile. |

| Lead-02 | Amide (-NH-CO-) | 350 | > 60 | Stable, but significantly reduced potency due to altered electronics or conformation. |

| Lead-03 | Amino-Oxetane | 5 | > 60 | The oxetane successfully mimics the key H-bond accepting feature of the ester/amide while providing superior metabolic stability and optimal geometry for binding.[7] |

Case Study: PK Optimization of Anti-RSV Agents

In the discovery of inhibitors for the Respiratory Syncytial Virus (RSV), controlling the basicity of terminal amines was critical to reduce the volume of distribution and achieve favorable pharmacokinetic (PK) properties.[4] The incorporation of an oxetane adjacent to a piperidine nitrogen was a key modification that led to a potent inhibitor of the RSV L protein.[4] Replacing the oxetane with other cyclic ethers or alkyl groups resulted in a substantial loss of antiviral activity, highlighting the privileged nature of the oxetane scaffold in this context.[4]

Key Experimental Protocols for Biological Characterization

A robust biological evaluation is essential to validate the activity of newly synthesized derivatives. The following protocols provide a self-validating framework for assessing enzyme inhibition and cellular activity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to determine the IC₅₀ of a compound against a target kinase.

Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate light. Inhibition of the kinase results in less ADP, less ATP, and a lower light signal.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting at 1 mM.

-

Reaction Setup: In a 384-well plate, add:

-

2.5 µL of 2x kinase/substrate solution in reaction buffer.

-

50 nL of the compound dilution from Step 1.

-

2.5 µL of 2x ATP solution to initiate the reaction.

-

-

Controls: Include "no enzyme" wells (negative control) and "DMSO only" wells (positive control, 0% inhibition).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTS Assay)

This protocol measures the antiproliferative or cytotoxic effects of a compound on a cancer cell line.

Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of color is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a "DMSO only" vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

-

Incubation: Incubate for 1-4 hours until the color develops.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Caption: A self-validating workflow for determining compound potency in an enzyme inhibition assay.

Conclusion and Future Directions

The 1-(oxetan-3-yl)ethan-1-amine scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to rationally modulate amine basicity while simultaneously improving aqueous solubility and metabolic stability makes it an invaluable component for lead optimization.[1][2][4] The straightforward and robust synthetic routes available for derivatization further enhance its appeal, enabling rapid exploration of chemical space.[8]

Future efforts will likely focus on incorporating this motif into novel therapeutic modalities, such as PROTACs and covalent inhibitors, where precise control over reactivity and physicochemical properties is paramount. Furthermore, the development of new synthetic methods to access stereochemically pure versions of this scaffold will unlock the potential to probe chiral recognition at biological targets, opening yet another dimension for drug design and optimization.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Tiong, C. X., et al. (2021). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Scientific Reports. [Link]

-

Gajanan, K. P., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

- Eli Lilly and Company. (2013). Methods for making oxetan-3-ylmethanamines.

-

Zhang, L., & Zhang, J. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]

-

Davies, I. R., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. [Link]

-

Weiss-Sadan, T., et al. (2022). Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. RSC Medicinal Chemistry. [Link]

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

-

Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]

-

Taylor, R. J. K., & Unsworth, W. P. (2016). 37.3 Oxetanes and Oxetan-3-ones. ResearchGate. [Link]

-